N-(4-bromo-2-fluorobenzyl)cyclopropanamine N-(4-bromo-2-fluorobenzyl)cyclopropanamine
Brand Name: Vulcanchem
CAS No.: 1152498-80-0
VCID: VC2795097
InChI: InChI=1S/C10H11BrFN/c11-8-2-1-7(10(12)5-8)6-13-9-3-4-9/h1-2,5,9,13H,3-4,6H2
SMILES: C1CC1NCC2=C(C=C(C=C2)Br)F
Molecular Formula: C10H11BrFN
Molecular Weight: 244.1 g/mol

N-(4-bromo-2-fluorobenzyl)cyclopropanamine

CAS No.: 1152498-80-0

Cat. No.: VC2795097

Molecular Formula: C10H11BrFN

Molecular Weight: 244.1 g/mol

* For research use only. Not for human or veterinary use.

N-(4-bromo-2-fluorobenzyl)cyclopropanamine - 1152498-80-0

Specification

CAS No. 1152498-80-0
Molecular Formula C10H11BrFN
Molecular Weight 244.1 g/mol
IUPAC Name N-[(4-bromo-2-fluorophenyl)methyl]cyclopropanamine
Standard InChI InChI=1S/C10H11BrFN/c11-8-2-1-7(10(12)5-8)6-13-9-3-4-9/h1-2,5,9,13H,3-4,6H2
Standard InChI Key HSULAFKPOABISP-UHFFFAOYSA-N
SMILES C1CC1NCC2=C(C=C(C=C2)Br)F
Canonical SMILES C1CC1NCC2=C(C=C(C=C2)Br)F

Introduction

N-(4-bromo-2-fluorobenzyl)cyclopropanamine is a complex organic compound featuring a cyclopropanamine moiety attached to a benzyl group, which is further substituted with bromine and fluorine atoms at the 4 and 2 positions, respectively. This compound is classified under the CAS number 1152498-80-0 and is notable for its potential applications in medicinal chemistry and organic synthesis due to its unique structural attributes and the presence of halogen substituents .

Synthesis Methods

The synthesis of N-(4-bromo-2-fluorobenzyl)cyclopropanamine typically involves a nucleophilic substitution reaction. The most common synthetic route includes the reaction of 4-bromo-2-fluorobenzyl chloride with cyclopropanamine in the presence of a base, such as sodium hydroxide or potassium carbonate.

Potential Applications

This compound has potential applications in pharmaceutical development as a lead compound for developing new drugs targeting specific biological pathways. Its interaction with biological targets such as enzymes or receptors is crucial for understanding its pharmacological profile and potential therapeutic benefits.

Comparison with Related Compounds

N-(4-bromo-2-fluorobenzyl)cyclopropanamine shares structural similarities with several other compounds, which can be compared based on their functional groups and biological activities:

Comparison Table

Compound NameStructure FeaturesUnique Properties
4-Bromo-2-fluoroanilineAmino group attached to a brominated ringUsed as an intermediate in various syntheses
N-(4-Bromobenzyl)cyclopropanamineBromobenzyl instead of fluorobenzylMay exhibit different reactivity due to lack of fluorine
4-Fluoro-N,N-dimethylbenzamideFluorine substitution on amidePotentially different pharmacological properties
N-(4-bromo-2-fluorobenzyl)cyclopropanamineBromine and fluorine substitution on benzyl groupUnique reactivity and biological activity

Hydrochloride Salt

The hydrochloride salt of N-(4-bromo-2-fluorobenzyl)cyclopropanamine, with the CAS number 1400645-37-5, has a molecular formula of C10H12BrClFN and a molecular weight of approximately 280.57 g/mol . This salt form may exhibit different solubility and bioavailability compared to the base compound.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator